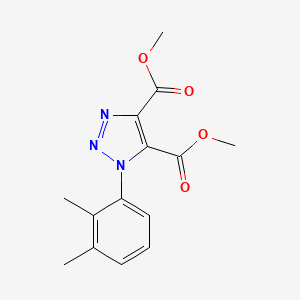
4-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methylbenzenesulfonamide is a sulfonamide derivative, particularly interesting due to its diverse chemical properties and potential applications in various scientific fields. This compound is characterized by its fluorine, hydroxy, and methylthio substitutions, which contribute to its unique chemical reactivity and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves multi-step organic synthesis, including:
Starting Materials: : Key starting materials include 4-fluorobenzenesulfonyl chloride, 4-(methylthio)phenethylamine, and 2-hydroxy-3-methylbenzoic acid.
Reaction Conditions: : These materials undergo a series of reactions including sulfonylation, amidation, and possibly hydroxy protection-deprotection steps.
Reaction Conditions: : Specific reaction conditions involve controlled temperatures, the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or N,N-diisopropylethylamine.
Industrial Production Methods
On an industrial scale, these reactions are optimized for yield and purity, employing large-scale reactors and more stringent controls on reaction parameters to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The methylthio group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or mCPBA.
Reduction: : Reduction of the sulfonamide group can be achieved under catalytic hydrogenation conditions.
Substitution: : The fluorine atom can be a site for nucleophilic aromatic substitution, given suitable conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, mCPBA (meta-chloroperoxybenzoic acid)
Reduction: : Hydrogen gas with palladium or platinum catalysts
Substitution: : Nucleophiles like amines or thiols under elevated temperatures
Major Products Formed
Oxidation Products: : Sulfoxide or sulfone derivatives
Reduction Products: : Reduced amine derivatives
Substitution Products: : Various substituted benzene derivatives based on the nucleophile used
Applications De Recherche Scientifique
4-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methylbenzenesulfonamide finds applications in:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studied for its potential enzyme inhibition properties.
Medicine: : Explored for its potential anti-inflammatory and antimicrobial activities.
Industry: : Used in developing materials with specific chemical properties, like corrosion resistance.
Mécanisme D'action
Mechanism
The compound’s biological activity often hinges on its ability to interact with enzyme active sites or cellular receptors. This interaction can inhibit enzyme functions or alter cellular pathways.
Molecular Targets and Pathways
Enzymes: : Targets enzymes like proteases or kinases.
Pathways: : Involvement in signaling pathways, particularly those related to inflammation or microbial growth inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-fluoro-N-(2-hydroxy-2-phenylethyl)-3-methylbenzenesulfonamide
4-fluoro-N-(2-hydroxy-2-(4-methoxyphenyl)ethyl)-3-methylbenzenesulfonamide
Uniqueness
Compared to similar compounds, 4-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methylbenzenesulfonamide offers a unique combination of fluorine and methylthio groups, which can significantly affect its chemical reactivity and biological activity, potentially leading to enhanced efficacy in its applications.
Propriétés
IUPAC Name |
4-fluoro-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S2/c1-11-9-14(7-8-15(11)17)23(20,21)18-10-16(19)12-3-5-13(22-2)6-4-12/h3-9,16,18-19H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKBBMJABXJOHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2972146.png)

![7-(2,4-dimethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2972151.png)


![ethyl 6-(4-nitrobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2972154.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide](/img/structure/B2972155.png)
